molecular formula C18H15NOS B14244997 4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide CAS No. 188926-95-6

4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide

Cat. No.: B14244997
CAS No.: 188926-95-6
M. Wt: 293.4 g/mol
InChI Key: NFWSAHHFSDGFML-OAQYLSRUSA-N
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Description

4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a benzene ring, which is further substituted with a methyl group and a naphthylmethylidene group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide typically involves the reaction of 4-methylbenzenesulfinamide with naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the specific electrophile used.

Scientific Research Applications

4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-naphthalen-1-ylbenzamide
  • N-Methyl-1-(naphthalen-1-yl)methanamine
  • 4-Methoxy-N-[1-(naphthalen-2-yl)ethyl]aniline

Uniqueness

4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide is unique due to its specific structural features, such as the presence of both a sulfinamide group and a naphthylmethylidene group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

188926-95-6

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

(R)-4-methyl-N-(naphthalen-1-ylmethylidene)benzenesulfinamide

InChI

InChI=1S/C18H15NOS/c1-14-9-11-17(12-10-14)21(20)19-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3/t21-/m1/s1

InChI Key

NFWSAHHFSDGFML-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)N=CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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